molecular formula C6HF3O2 B13413148 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione CAS No. 769-38-0

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione

Cat. No.: B13413148
CAS No.: 769-38-0
M. Wt: 162.07 g/mol
InChI Key: XZUKPUPEYNAPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione is an organic compound with the chemical formula C6H3F3O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where three hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione typically involves the fluorination of cyclohexa-2,5-diene-1,4-dione. One common method is the reaction of cyclohexa-2,5-diene-1,4-dione with fluorine gas in the presence of a catalyst such as hydrogen fluoride. The reaction is usually carried out at high temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorine gas and maintain the required reaction conditions. Safety measures are crucial due to the toxicity and reactivity of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .

Scientific Research Applications

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons and forming reactive intermediates. These intermediates can further react with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione is unique due to the presence of three fluorine atoms, which significantly influence its chemical properties. The fluorine atoms increase the compound’s electronegativity and oxidative potential, making it a powerful oxidizing agent compared to its non-fluorinated counterparts .

Properties

CAS No.

769-38-0

Molecular Formula

C6HF3O2

Molecular Weight

162.07 g/mol

IUPAC Name

2,3,5-trifluorocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6HF3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H

InChI Key

XZUKPUPEYNAPPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(C1=O)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.